4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol

Overview

Description

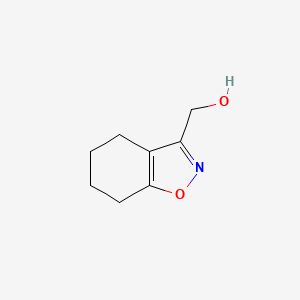

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a heterocyclic compound that contains a benzisoxazole ring fused with a tetrahydrofuran ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitrobenzyl alcohol with a reducing agent to form the corresponding amine, followed by cyclization with an appropriate reagent to form the benzisoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The nitro group in the precursor can be reduced to form the amine.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the amine precursor.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biological Activities

Research has indicated that 4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethanol exhibits various biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Antimicrobial Properties : Some research has pointed to the antimicrobial activity of this compound against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development:

- Drug Design : Its ability to interact with biological targets can be leveraged to design new pharmaceuticals. Modifications to the benzisoxazole ring can yield derivatives with enhanced potency and selectivity for specific targets .

- Lead Compound : The compound serves as a lead structure in the development of new drugs aimed at treating central nervous system disorders. Its structural modifications can lead to compounds with improved pharmacological profiles .

Case Study 1: Neuroprotection

In a study published by researchers investigating neuroprotective agents, this compound was tested for its ability to protect human neuroblastoma cells from oxidative damage. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential use in neurodegenerative disease therapies .

Case Study 2: Antidepressant Activity

A series of behavioral tests were conducted on rodents to assess the antidepressant-like effects of this compound. The results showed that administration led to significant improvements in depressive-like behaviors when compared to standard treatments. These findings support further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol involves its interaction with specific molecular targets and pathways. The benzisoxazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanol: Similar structure but lacks the nitrogen atom in the ring.

4,5,6,7-Tetrahydro-1,2-benzisoxazole: Lacks the hydroxyl group.

1,2-Benzisoxazole: Lacks the tetrahydrofuran ring.

Uniqueness

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol is unique due to the presence of both the benzisoxazole and tetrahydrofuran rings, as well as the hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it valuable for various research applications .

Biological Activity

4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol (CAS Number: 893638-91-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- InChI Key : CYPCPJLLNKCLRH-UHFFFAOYSA-N

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antidepressant Activity : Studies suggest that compounds with a similar structure may influence neurotransmitter systems associated with mood regulation. The benzisoxazole moiety is known to interact with serotonin receptors, potentially providing antidepressant effects.

- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Anticancer Potential : Some derivatives of benzisoxazole compounds have shown antiproliferative effects against various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

The mechanisms underlying the biological activity of this compound are not thoroughly characterized; however, several hypotheses include:

- Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors may mediate its antidepressant and neuroprotective effects.

- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes involved in neurotransmitter degradation or metabolism, enhancing the availability of these crucial signaling molecules in the brain.

Case Studies and Research Findings

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCPJLLNKCLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629706 | |

| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893638-91-0 | |

| Record name | (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.